(4-Tert-butylphenyl)-[4-(2-nitrophenyl)piperazin-1-yl]methanethione
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Description
(4-Tert-butylphenyl)-[4-(2-nitrophenyl)piperazin-1-yl]methanethione is a useful research compound. Its molecular formula is C21H25N3O2S and its molecular weight is 383.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Synthesis Methods : The compound (4-Tert-butylphenyl)-[4-(2-nitrophenyl)piperazin-1-yl]methanethione and its derivatives are often synthesized through nucleophilic substitution reactions or condensation reactions. These methods are critical in obtaining high-purity compounds for further study and application (Yang et al., 2021).
Characterization Techniques : Advanced characterization techniques like FT-IR, NMR spectroscopy, MS, and X-ray diffraction are employed to confirm the structure of these compounds. Such detailed analysis is essential for understanding the molecular structure and confirming the success of the synthesis process (Sanjeevarayappa et al., 2015).
Biological and Pharmacological Studies
Antimicrobial and Anthelmintic Activity : Some derivatives of this compound have been screened for in vitro antibacterial and anthelmintic activities. These studies are crucial for discovering new compounds with potential therapeutic applications (Sanjeevarayappa et al., 2015).
Antitumor Activity : Derivatives of this compound have also been investigated for their potential anticancer activities, particularly against breast cancer cells. This research is vital for the development of new cancer therapies (Yurttaş et al., 2014).
Crystallography and Structural Analysis
Crystal Structure Analysis : Crystallographic studies of these compounds reveal details about their molecular conformation, intermolecular interactions, and packing in the solid state. Such insights are fundamental for understanding the physical and chemical properties of these materials (Gumireddy et al., 2021).
Hirshfeld Surface Analysis : Hirshfeld surface analysis and fingerprint plots are used to understand the nature of intermolecular contacts. This method is vital for understanding how these molecules might interact in different environments (Kumara et al., 2017).
Molecular Docking Studies : Docking studies help in understanding how these molecules interact with biological targets, such as enzymes or receptors. This research is important for the potential design of drugs based on these compounds (Desai et al., 2017).
Properties
IUPAC Name |
(4-tert-butylphenyl)-[4-(2-nitrophenyl)piperazin-1-yl]methanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S/c1-21(2,3)17-10-8-16(9-11-17)20(27)23-14-12-22(13-15-23)18-6-4-5-7-19(18)24(25)26/h4-11H,12-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWMIGQIDUJNEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.